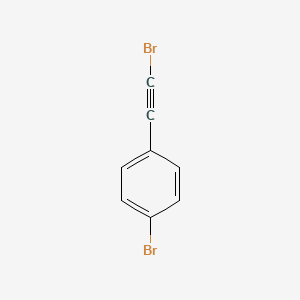

1-Bromo-4-(bromoethynyl)benzene

Description

1-Bromo-4-(bromoethynyl)benzene is a dihalogenated aromatic compound featuring a benzene ring substituted with a bromine atom and a bromoethynyl group (-C≡C-Br). This structure combines the electron-withdrawing effects of bromine and the linear, rigid geometry of the ethynyl group, making it a versatile intermediate in organic synthesis. The bromoethynyl group enables regioselective cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, facilitating the construction of complex conjugated systems for materials science and pharmaceuticals .

Properties

IUPAC Name |

1-bromo-4-(2-bromoethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFLWWBDRWVAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4-(bromoethynyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-ethynyl-4-bromobenzene using reagents such as N-Bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate. The reaction is typically carried out in an inert atmosphere at room temperature for a specific duration . Another method involves the use of dibromamine-T and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane .

Chemical Reactions Analysis

1-Bromo-4-(bromoethynyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Scientific Research

-

Organic Synthesis

- Intermediate in Drug Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the development of new therapeutic agents .

- Polymer Chemistry : The compound is utilized as an initiator in controlled radical polymerization processes, allowing for the production of specialty polymers with desired properties .

-

Biological Studies

- Study of Biological Pathways : Researchers use this compound to investigate biological mechanisms, particularly those involving brominated organic molecules. Its interaction with cytochrome P450 enzymes is noteworthy, as it can influence drug metabolism and pharmacokinetics .

- Anti-inflammatory Research : Studies have demonstrated that derivatives of this compound exhibit anti-inflammatory activities, making them potential candidates for therapeutic applications .

- Materials Science

A study published in MDPI explored the synthesis of phloroglucinol-based compounds utilizing 1-Bromo-4-(bromoethynyl)benzene as a starting material. The research highlighted its role in synthesizing biologically active compounds that demonstrated significant anti-inflammatory properties .

Case Study 2: Interaction with Cytochrome P450

Research investigating the interaction between 1-Bromo-4-(bromoethynyl)benzene and cytochrome P450 enzymes revealed that it acts as a substrate for CYP1A2 and CYP2D6. This interaction is critical for understanding its impact on drug metabolism and potential drug-drug interactions, particularly when co-administered with other pharmaceutical agents .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromoethynyl)benzene involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 1-bromo-4-(bromoethynyl)benzene and analogous compounds:

Key Observations:

- Electronic Effects : The bromoethynyl group in the target compound is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at specific positions. This contrasts with electron-donating groups like methoxy in , which enhance conjugation but reduce electrophilic reactivity .

- Regioselectivity : Compounds like 1-bromo-4-(2-iodo-3-thienyl)benzene () exploit differential halogen reactivity (Br vs. I) for sequential couplings, a strategy applicable to the target compound for modular synthesis .

- Dual Reactivity: The presence of two bromine atoms in 1-bromo-4-(bromoethynyl)benzene allows sequential cross-coupling reactions (e.g., Suzuki followed by Sonogashira), enabling complex molecular architectures. This contrasts with mono-halogenated analogs like 1-bromo-4-(chloromethyl)benzene (), which offer fewer reactive sites .

Biological Activity

1-Bromo-4-(bromoethynyl)benzene is a brominated aromatic compound with significant implications in biological research and applications. This article delves into its biological activity, highlighting its biochemical properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

1-Bromo-4-(bromoethynyl)benzene has the molecular formula C8H6Br2 and features a benzene ring substituted with two bromine atoms. The presence of these halogen atoms significantly influences its reactivity and interactions with biological molecules.

Target Interactions

The compound primarily interacts with nucleophilic sites on proteins and nucleic acids, leading to various biochemical effects. It can participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis and drug development.

Biochemical Pathways

1-Bromo-4-(bromoethynyl)benzene is known to engage with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may further react with cellular components, influencing metabolic pathways and cellular signaling .

Cellular Effects

The compound exhibits diverse effects on cellular functions:

- Signal Transduction : It can modulate cell signaling pathways by influencing the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins.

- Gene Expression : Interaction with transcription factors allows it to affect gene expression patterns, potentially modifying the epigenetic landscape within cells .

Toxicological Profile

The biological activity of 1-Bromo-4-(bromoethynyl)benzene is dose-dependent:

- Low Doses : Minimal effects are observed.

- High Doses : Toxicological studies indicate hepatotoxicity and neurotoxicity due to oxidative stress induced by reactive oxygen species (ROS) generated during metabolic processes .

Pharmacokinetics

The pharmacokinetic profile suggests low solubility in water and potential accumulation in biological systems. Its interaction with cytochrome P450 enzymes leads to varied metabolic fates, producing metabolites that may retain biological activity or toxicity .

Experimental Studies

A study examining the compound's effects on mammalian cell lines demonstrated that prolonged exposure resulted in significant alterations in cell viability and metabolic activity. The findings indicated that higher concentrations led to increased apoptosis rates, correlating with oxidative stress markers .

| Study | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | HepG2 | 10 | No significant effect |

| Study B | HepG2 | 50 | Increased apoptosis |

| Study C | HEK293 | 100 | Significant cytotoxicity |

Applications in Research

1-Bromo-4-(bromoethynyl)benzene serves as an important building block in:

- Organic Synthesis : Used as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Medicinal Chemistry : Investigated for potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in drug metabolism.

- Biological Studies : Its interactions with biomolecules are studied for insights into cellular mechanisms affected by brominated compounds.

Q & A

Q. What are the primary synthetic routes for 1-Bromo-4-(bromoethynyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via two main routes:

Bromination of 4-ethynylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Reaction temperatures are typically maintained at 0–25°C to minimize side reactions .

Palladium-catalyzed cross-coupling between 1-bromo-4-iodobenzene and bromoethynyl precursors (e.g., ethynylmagnesium bromide). Optimized conditions include Pd(PPh₃)₄ (5 mol%) in THF at 60°C for 12 hours, yielding ~75–85% after purification via column chromatography .

Key Considerations : Excess bromine leads to over-bromination, while inert atmospheres (Ar/N₂) prevent oxidation of the ethynyl group.

Q. How is 1-Bromo-4-(bromoethynyl)benzene characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : The aromatic protons appear as a doublet (δ 7.45–7.60 ppm, J = 8.5 Hz) due to para-substitution. The ethynyl proton is absent, confirming bromination at the ethynyl position .

- ¹³C NMR : Signals at δ 90–95 ppm (sp-hybridized carbons) and δ 120–130 ppm (aromatic carbons) validate the structure.

- IR Spectroscopy : A sharp peak at ~2100 cm⁻¹ (C≡Br stretch) confirms the bromoethynyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in 1-Bromo-4-(bromoethynyl)benzene?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the electron-withdrawing bromoethynyl group deactivates the benzene ring, directing electrophiles (e.g., NO₂⁺) to the meta position. The para-bromo substituent further stabilizes the transition state via resonance effects, lowering the activation energy by ~12 kcal/mol compared to monosubstituted analogs . Experimental Validation : Competitive nitration experiments show 85% meta-nitro product, aligning with computational predictions .

Q. How can cross-coupling reactions of 1-Bromo-4-(bromoethynyl)benzene be optimized for asymmetric biaryl synthesis?

- Methodological Answer : Suzuki-Miyaura Coupling :

- Use PdCl₂(dppf) (2 mol%) with SPhos ligand (4 mol%) in a 1:1 mixture of THF/H₂O at 80°C.

- Substrate scope studies show electron-deficient arylboronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) achieve >90% conversion due to enhanced oxidative addition kinetics .

Challenges : Steric hindrance from the bromoethynyl group reduces yields with bulky boronic acids (e.g., 2-MeC₆H₄B(OH)₂: 45% yield).

Q. What computational strategies predict the compound’s reactivity in radical-mediated polymerizations?

- Methodological Answer : Time-dependent DFT (TDDFT) simulations at the M06-2X/def2-TZVP level identify the bromoethynyl group as a radical initiator. The C-Br bond dissociation energy (BDE) is calculated at 68 kcal/mol, favoring homolytic cleavage under UV light (λ = 254 nm). Experimental ESR spectroscopy confirms persistent carbon-centered radicals during photopolymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.